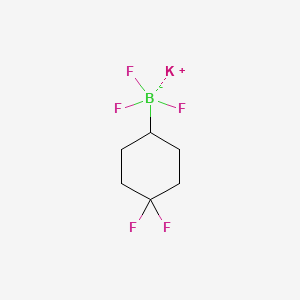
Potassium (4,4-difluorocyclohexyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4,4-difluorocyclohexyl)trifluoroborate is a chemical compound with the molecular formula C6H9BF5K and a molecular weight of 226.04 . It is a salt and is often used as a building block in research .
Molecular Structure Analysis
The molecular structure of Potassium (4,4-difluorocyclohexyl)trifluoroborate can be represented by the SMILES stringFB-(F)C1CCC(F)(F)CC1.[K+] . This indicates that the compound contains a boron atom bonded to three fluorine atoms and a 4,4-difluorocyclohexyl group, and it forms a salt with a potassium ion . Physical And Chemical Properties Analysis
Potassium (4,4-difluorocyclohexyl)trifluoroborate is a solid compound . It should be stored at 0-8 °C .Scientific Research Applications
Enantioselective Synthesis of α-Amino Esters
Potassium trifluoroborate salts have been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction provides direct access to optically active α-amino esters with moderate to good yields and enantioselectivities .
Precursors for Difluoroboranes
Potassium organotrifluoroborates, including Potassium (4,4-difluorocyclohexyl)trifluoroborate, can be used as precursors for difluoroboranes . Difluoroboranes are highly reactive and unstable species, and using potassium organotrifluoroborates provides a safe and stable route to these compounds .
Intermediates for Synthetic Pathways
Potassium organotrifluoroborates can serve as intermediates for a range of synthetic pathways . They are stable to air and moisture, making them easy reagents to handle .
Precursors for Ionic Liquids
Potassium organotrifluoroborates can be used as precursors for ionic liquids . Ionic liquids have a wide range of applications, including in batteries, solar cells, and carbon capture .
Reagents for Metal-Catalysed Cross-Coupling Reactions
Potassium organotrifluoroborates can be used as nucleophilic partners in metal-catalysed cross-coupling reactions . These reactions are a key step in many synthetic procedures .
Precursors for Electrolytes
Similar to their use in ionic liquids, potassium organotrifluoroborates can also be used as precursors for electrolytes . Electrolytes are crucial in a variety of applications, including in batteries and fuel cells .
Safety and Hazards
Mechanism of Action
Target of Action
Potassium (4,4-difluorocyclohexyl)trifluoroborate, also known as potassium (4,4-difluorocyclohexyl)trifluoroboranuide, is a type of organoboron reagent . The primary targets of this compound are typically organic molecules that undergo cross-coupling reactions .
Mode of Action
The compound interacts with its targets through cross-coupling reactions . These reactions are facilitated by catalysts such as palladacycles . The trifluoroborate group in the compound acts as a leaving group, allowing the difluorocyclohexyl group to form a bond with the target molecule .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura type reactions . These reactions are a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of these reactions include the synthesis of various organic compounds .
Pharmacokinetics
Like other organoboron compounds, it is expected to have good stability and low reactivity until it participates in a reaction .
Result of Action
The result of the compound’s action is the formation of new organic compounds through cross-coupling reactions . These reactions can lead to the synthesis of a wide range of organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of Potassium (4,4-difluorocyclohexyl)trifluoroborate is influenced by several environmental factors. It is known to be moisture- and air-stable, making it suitable for use in various conditions . Furthermore, it is remarkably compliant with strong oxidative conditions . This stability and compliance with oxidative conditions make it a versatile reagent in organic synthesis .
properties
IUPAC Name |
potassium;(4,4-difluorocyclohexyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGAMNFXPXKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(CC1)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4,4-difluorocyclohexyl)trifluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


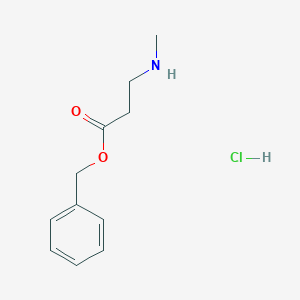

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
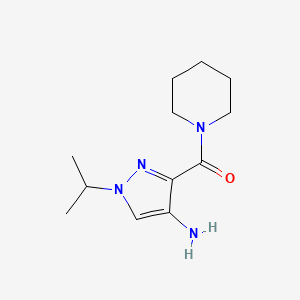
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)
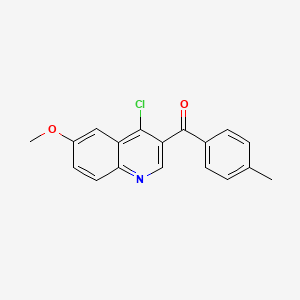
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

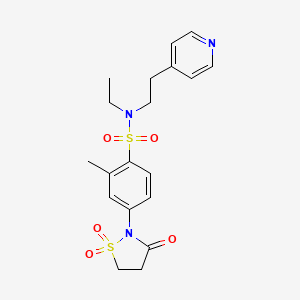
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)